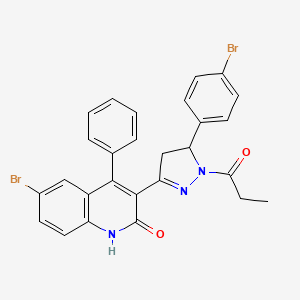

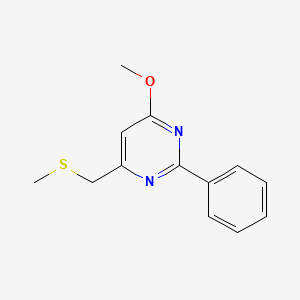

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as MPTP, which is an abbreviation for N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound has gained significant attention in the scientific community due to its potential application in the field of Parkinson's disease research.

Mecanismo De Acción

Target of Action

The primary target of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids .

Mode of Action

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine acts as an ALS inhibitor . It inhibits the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine . This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids . By inhibiting ALS, it disrupts the production of these amino acids, which are essential for protein synthesis and cell growth .

Pharmacokinetics

Similar compounds like metsulfuron-methyl are known to have high leachability and mobility in the environment .

Result of Action

The result of the compound’s action is the disruption of protein synthesis, which interferes with DNA synthesis and cell division and growth . This leads to the death of the plant, making the compound effective as a herbicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine. For instance, the compound’s mobility and leachability can be affected by soil type and weather conditions . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPTP is a potent neurotoxin that can selectively destroy dopamine-producing neurons, making it an important tool for studying the pathophysiology of Parkinson's disease. MPTP-induced Parkinsonism is a reliable and reproducible model of Parkinson's disease, which makes it an ideal tool for testing new treatments for this disorder. However, MPTP-induced Parkinsonism is an acute model of the disease, which may not accurately reflect the chronic nature of Parkinson's disease. Also, the use of MPTP in animal research requires careful consideration of ethical issues and animal welfare concerns.

Direcciones Futuras

There are several future directions for the use of MPTP in Parkinson's disease research. One direction is to develop new treatments for Parkinson's disease by targeting the mechanisms of MPTP-induced neurotoxicity. Another direction is to use MPTP-induced Parkinsonism as a model for testing the efficacy of new drugs and therapies for Parkinson's disease. Additionally, researchers can use MPTP to study the molecular and cellular mechanisms underlying Parkinson's disease, which can lead to the development of new diagnostic tools and biomarkers for the disease. Finally, researchers can use MPTP to study the interaction between genetic and environmental factors in the development of Parkinson's disease, which can lead to new insights into the etiology of the disease.

Métodos De Síntesis

The synthesis of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine involves the condensation of 4-methoxy-2-nitroaniline with methylthiomethylketone in the presence of a base. The resulting intermediate is then reduced to yield the final product. This method has been reported in the literature, and the compound can be synthesized with high purity and yield.

Aplicaciones Científicas De Investigación

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine has been widely used in Parkinson's disease research as it can induce Parkinsonism in animal models. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. The exact cause of Parkinson's disease is not known, but it is believed to be caused by the degeneration of dopamine-producing neurons in the substantia nigra region of the brain. MPTP is a neurotoxin that selectively destroys dopamine-producing neurons, leading to Parkinsonism in animal models. This makes MPTP an important tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for this disorder.

Propiedades

IUPAC Name |

4-methoxy-6-(methylsulfanylmethyl)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-16-12-8-11(9-17-2)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHQJSMLLDODBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)CSC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2390368.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B2390379.png)